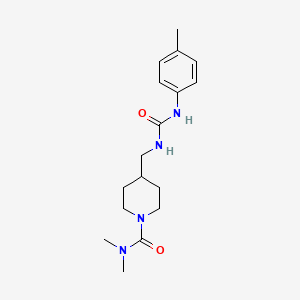

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .

Synthesis Analysis

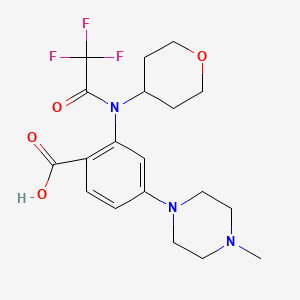

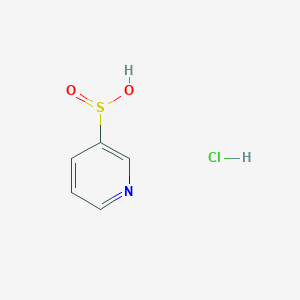

While specific synthesis methods for “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” are not available in the search results, similar compounds have been synthesized by combining sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” includes a benzodioxane moiety . In NMR spectroscopy, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” are not fully detailed in the search results. The molecular weight is 218.21 and the molecular formula is C11H10N2O3 .Applications De Recherche Scientifique

Antitumor Activity

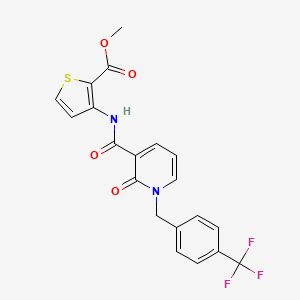

The compound has been explored for its potential in the synthesis of various heterocyclic compounds with promising antitumor activity. Research demonstrates the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing inhibitory effects on different cell lines. Notably, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Insecticidal Assessment

This compound served as a precursor in the synthesis of innovative heterocycles assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research highlights its versatility in generating a range of heterocyclic compounds with potential application in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Agents

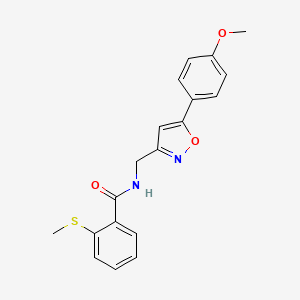

Further studies have utilized 2-Cyano-N-arylacetamide as a reagent for synthesizing nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies identified several compounds with significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Ewies & Abdelsalaam, 2020).

Synthesis of Diverse Heterocyclic Derivatives

The compound is pivotal in synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown high antiproliferative activity against several human cancer cell lines, underscoring their potential for further exploration as antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Bioactivity Against Bacteria and Algae

Novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, synthesized from this compound, have demonstrated bioactivity against selected bacteria and algae, including heterotrophic bacteria and marine chlorella. This suggests potential applications in biocide development (Yu, Li, Zhang, & Xu, 2020).

Mécanisme D'action

Target of Action

It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that many derivatives of cyanoacetamide have diverse biological activities .

Pharmacokinetics

It’s known that pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces .

Result of Action

subtilis (6004% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Action Environment

It’s known that the synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Propriétés

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPHDDIYRMACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)